![molecular formula C18H11NO6S2 B2493361 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid CAS No. 872696-45-2](/img/structure/B2493361.png)
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiazolidinone compounds involves nucleophilic substitution and Knoevenagel condensation reactions, starting from 2-thioxothiazolidin-4-one precursors (Pansare & Shinde, 2015). These methods have proven effective for creating a wide variety of derivatives, showcasing the versatility and adaptability of thiazolidinone chemistry in synthesizing complex molecules.
Molecular Structure Analysis
Molecular structure analyses of thiazolidinone derivatives reveal significant findings regarding their configuration and conformation. For instance, studies involving X-ray crystallography have elucidated detailed structural information, such as the non-planarity of certain thiazolidinone rings and their substituents, which plays a critical role in their biological activities and chemical properties (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone compounds participate in a variety of chemical reactions, including reactions with nitrile oxides and other reagents that lead to the formation of diverse functionalized products (Kandeel & Youssef, 2001). These reactions underscore the reactivity and functional diversity of thiazolidinone derivatives, making them suitable for various chemical transformations.
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents on the thiazolidinone core. These properties are crucial for determining the compounds' suitability for different applications, including pharmaceutical formulations and material science.
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a broad range of chemical properties, including antibacterial and antifungal activities. Their chemical stability, reactivity, and interactions with biological targets are central to their utility in medicinal chemistry and drug design. The presence of specific functional groups significantly impacts their mechanism of action and efficacy against various microbial strains (Pansare & Shinde, 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid and its derivatives have shown promising antimicrobial properties. A study highlighted the synthesis of such compounds and evaluated their effectiveness against various bacterial strains. These compounds demonstrated good to moderate activity, comparable to standard drugs like Ampicillin, against both Gram-positive and Gram-negative bacteria (PansareDattatraya & Devan, 2015). Additionally, another research found that derivatives of this compound showed significant activity against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, with certain derivatives exhibiting potent inhibitory concentrations (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Properties
Several studies have focused on the anticancer potential of these compounds. A combinatorial library of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids was prepared and showed weak to medium anticancer activity against various cell lines, highlighting their potential in cancer treatment (Horishny, Chaban, & Matiychuk, 2021). Another study synthesized novel 4-thiazolidinones with benzothiazole moiety, demonstrating that some of these compounds had significant anticancer activity on a range of cancer cell lines (Havrylyuk et al., 2010).
Fluorescence Properties and Chemical Sensing
A specific derivative of this compound was synthesized and found to have selective fluorescence quenching properties for Co2+, indicating its potential use as a fluorescent chemical sensor. This selective response to Co2+ in the presence of other metal ions could be valuable in analytical chemistry (Li Rui-j, 2013).
Protein Kinase Inhibition
A study on the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones under microwave irradiation found that certain compounds significantly inhibited protein kinase DYRK1A. The inhibition of this kinase is crucial, as it is involved in neurological and oncological disorders. The study identified lead compounds with nanomolar inhibitory concentration, marking a step forward in the development of treatments for such disorders (Bourahla et al., 2021).
Eigenschaften
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-12-7-10(2-3-11(12)17(22)23)19-16(21)15(27-18(19)26)6-9-1-4-13-14(5-9)25-8-24-13/h1-7,20H,8H2,(H,22,23)/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKSWZBVSXRBR-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)
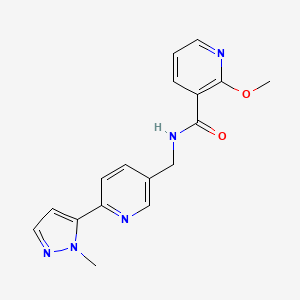
![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)
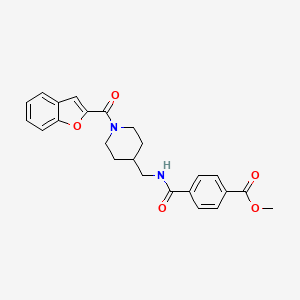
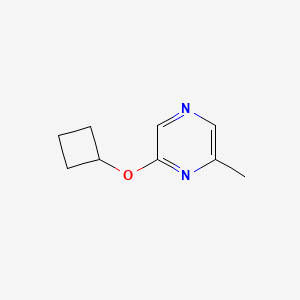
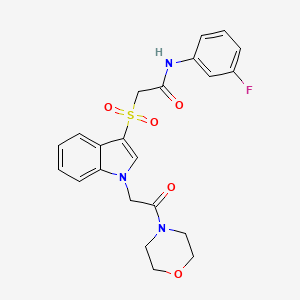
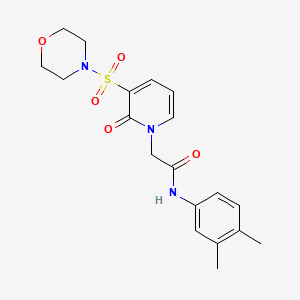
![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)
![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2493301.png)